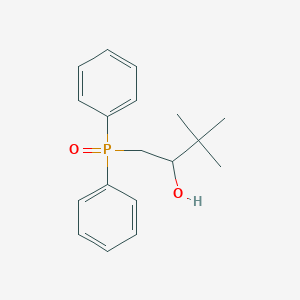
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is an organic compound that belongs to the class of secondary alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a diphenylphosphinyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of Grignard reagents. For example, the reaction of 3,3-dimethyl-2-butanone with diphenylphosphine oxide in the presence of a Grignard reagent such as phenylmagnesium bromide can yield the desired product. The reaction conditions include maintaining a low temperature and using anhydrous solvents to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is 3,3-dimethyl-2-butanone.
Reduction: The major product is 3,3-dimethylbutane.
Substitution: The major products include 3,3-dimethyl-2-chlorobutane or 3,3-dimethyl-2-bromobutane.
科学的研究の応用
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinyl group can act as a ligand, binding to metal ions and facilitating catalytic reactions. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity.
類似化合物との比較
Similar Compounds
2-Butanol: A secondary alcohol with a similar structure but lacking the diphenylphosphinyl group.
3,3-Dimethyl-2-butanone: A ketone with a similar carbon skeleton but different functional groups.
Diphenylphosphine oxide: A compound with a similar phosphinyl group but different carbon framework.
Uniqueness
2-Butanol, 1-(diphenylphosphinyl)-3,3-dimethyl- is unique due to the presence of both the diphenylphosphinyl group and the tertiary butanol structure. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable for specialized applications in synthesis and research.
特性
CAS番号 |
123271-34-1 |
|---|---|
分子式 |
C18H23O2P |
分子量 |
302.3 g/mol |
IUPAC名 |
1-diphenylphosphoryl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H23O2P/c1-18(2,3)17(19)14-21(20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3 |
InChIキー |
HXBJJEGZCHNKPP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[(1-iodoethylidene)bis(sulfonyl)]bis-](/img/structure/B14291604.png)
![8-Benzyl-8-azabicyclo[3.2.1]oct-6-ene](/img/structure/B14291605.png)
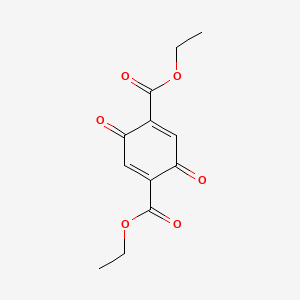
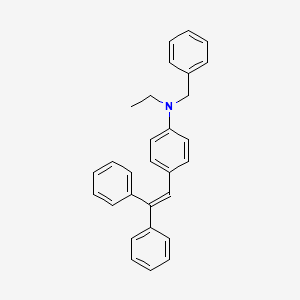
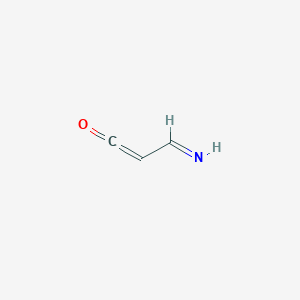

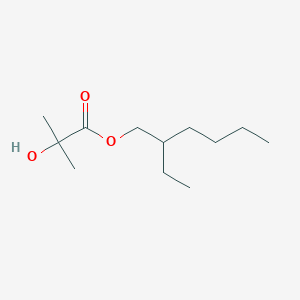
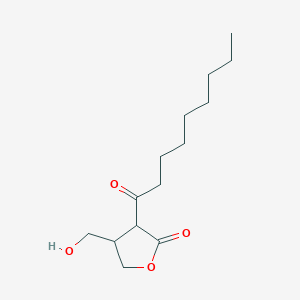
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
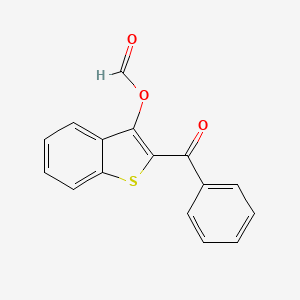
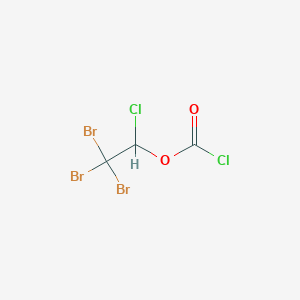
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

